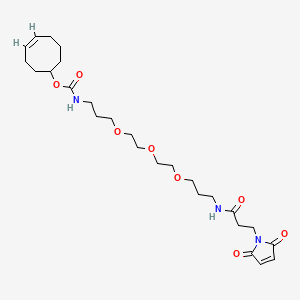

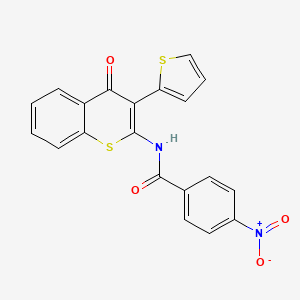

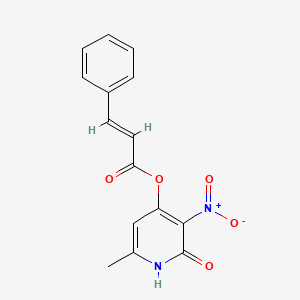

2-(4-ethoxyphenyl)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethoxyphenyl)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is commonly referred to as EMAP, and is known for its ability to modulate the activity of certain enzymes and proteins in the body. In

Scientific Research Applications

Protein Tyrosine Phosphatase 1B Inhibitors

- Synthesis and Biological Activity : A study focused on the synthesis of acetamide derivatives, including structures similar to the specified chemical compound, showing potential as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. These inhibitors have been evaluated for their antidiabetic activity, indicating a promising approach for diabetes management through molecular docking studies and in vivo screening (Saxena et al., 2009).

Metabolic Studies of Chloroacetamide Herbicides

- Herbicide Metabolism : Research on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes provides insights into the metabolic pathways and potential toxicological implications of related acetamide compounds. These studies contribute to understanding the environmental and health impacts of acetamide-based herbicides (Coleman et al., 2000).

Synthesis of Pyrrolidin-2-ones

- Chemical Synthesis : The oxidative cyclisation of alkenyl amides mediated by Mn(III) to form diastereomerically pure pyrrolidin-2-ones showcases a method for synthesizing biologically active amino acids and demonstrates the versatility of acetamide derivatives in synthesizing complex organic compounds (Galeazzi et al., 1996).

Palladium-Catalyzed Intramolecular Allylation

- Novel Cyclization Approaches : A new palladium(0)-catalyzed cyclization method for producing 3,4-disubstituted pyrrolidin-2-ones highlights the chemical reactivity of acetamide derivatives and their potential in synthesizing cyclic compounds with high diastereoselectivity (Giambastiani et al., 1998).

Co-crystals and Salt Structures

- Structural Studies : Investigations into the co-crystals and salts of quinoline derivatives with amide bonds, including structures akin to the compound , shed light on the crystal engineering aspects of acetamide derivatives and their potential applications in material science (Karmakar et al., 2009).

properties

IUPAC Name |

2-(4-ethoxyphenyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-3-27-17-9-6-15(7-10-17)13-20(24)22-16-8-11-19(26-2)18(14-16)23-12-4-5-21(23)25/h6-11,14H,3-5,12-13H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAIEBFJDAJOAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-ethoxyphenyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B2651116.png)

![2-({2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]butanoyl}amino)acetic acid](/img/structure/B2651117.png)

![(2,5-Dimethylfuran-3-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2651120.png)

![3-(4-Fluorophenyl)-5,7-dimethyl-9-(3-phenylpropyl)-5,7,9-trihydro-1,2,4-triazo lo[3,4-i]purine-6,8-dione](/img/structure/B2651123.png)

![tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2651135.png)